4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C8H6BrF9O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the following steps:
Preparation of 4-Bromo-3,3,4,4-tetrafluorobutyl alcohol: This intermediate can be synthesized by reacting 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate.
Formation of the carbonate: The 4-Bromo-3,3,4,4-tetrafluorobutyl alcohol is then reacted with 2,2,3,3,3-pentafluoropropyl chloroformate under anhydrous conditions to form the desired carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as distillation and crystallization is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Hydrolysis: This reaction is typically carried out in the presence of water or aqueous base under mild conditions.
Major Products
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonate group are the primary reactive sites, allowing the compound to participate in substitution and hydrolysis reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
- 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
Molecular Formula |
C8H6BrF9O3 |
---|---|
Molecular Weight |
401.02 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H6BrF9O3/c9-7(14,15)5(10,11)1-2-20-4(19)21-3-6(12,13)8(16,17)18/h1-3H2 |
InChI Key |
JBDUMFBYVXRZKB-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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